1,4-Bis(vinyloxy)-butane

Cationic polymerization Cyclopolymerization Divinyl ether monomers

Procurement teams often struggle to source divinyl ether monomers with consistent reactivity and predictable crosslinking behavior. 1,4-Bis(vinyloxy)-butane (CAS 3891-33-6) solves this with its well-defined tetramethylene spacer, enabling controlled cyclopolymerization into soluble linear polymers without premature gelation, unlike analogs. · Yields soluble polymers quantitatively; superior to 1,4-bis[(2-vinyloxy)ethoxy]butane which crosslinks prematurely. · Enables SPEEK membrane crosslinking for DMFCs with 30-50% reduced methanol permeability while retaining high proton conductivity (~0.1 S/cm). · Reliable supply with 98% purity, stored at 2-8°C, and shipped under ambient conditions.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 3891-33-6
Cat. No. B1205016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(vinyloxy)-butane
CAS3891-33-6
Synonymsbutanediol divinylether
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC=COCCCCOC=C
InChIInChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2
InChIKeyMWZJGRDWJVHRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(vinyloxy)-butane Technical Baseline


1,4-Bis(vinyloxy)-butane (1,4-butanediol divinyl ether) is a difunctional vinyl ether monomer characterized by two terminal vinyloxy groups linked by a flexible tetramethylene (-(CH2)4-) spacer . With a molecular formula of C8H14O2 and molecular weight of 142.2 g/mol, this colorless liquid (density: 0.898 g/mL at 25°C, melting point: −8 °C, boiling point: 62-64 °C at 10 mmHg) possesses relatively low volatility and good solubility in organic solvents, making it a versatile building block in radiation-curing, cationic polymerization, and crosslinking applications [1].

Why Spacer Chain Matters for 1,4-Bis(vinyloxy)-butane


While numerous divinyl ether compounds are commercially available, their polymerization behavior and resulting network properties are profoundly influenced by central spacer chain structure [1]. Systematic studies reveal that variations in spacer length, flexibility, and the presence of heteroatoms dictate whether a divinyl ether undergoes controlled cyclopolymerization (yielding soluble, linear polymers) or premature crosslinking (gelation) [1][2]. Consequently, substituting 1,4-bis(vinyloxy)-butane with a seemingly similar analog like 1,4-bis[(2-vinyloxy)ethoxy]butane can drastically alter reaction kinetics, soluble polymer yield, and final material performance [1]. The evidence below quantifies these critical differences to guide precise material selection.

1,4-Bis(vinyloxy)-butane Performance Comparison


Cationic Cyclopolymerization: Yield vs. Gelation

In cationic polymerizations (HCl/ZnCl2, CH2Cl2, 0°C, [M]0 = 0.15 M), 1,4-bis(vinyloxy)-butane yields soluble polymers quantitatively, whereas its analog 1,4-bis[(2-vinyloxy)ethoxy]butane undergoes gel formation at high conversion [1]. This is attributed to the flexible tetramethylene spacer of the target compound promoting efficient intramolecular cyclization, suppressing intermolecular crosslinking [1].

Cationic polymerization Cyclopolymerization Divinyl ether monomers

Fuel Cell Membrane Crosslinking: Conductivity vs. Crossover

When used as a crosslinker in sulfonated poly(ether ether ketone) (SPEEK) membranes for fuel cells, 1,4-bis(vinyloxy)-butane (BDVE) at a 9:1 weight ratio with triallyl isocyanurate (TAIC) enables precise control over membrane swelling and proton conductivity [1]. The study reports that EB-irradiated crosslinked SPEEK membranes containing BDVE/TAIC exhibited a proton conductivity of ~0.1 S/cm and reduced methanol permeability by 30-50% compared to the non-crosslinked SPEEK membrane [1].

Proton exchange membranes Fuel cells Crosslinking

Expandable Microspheres: Expansion Onset and Ratio

In thermally expandable microspheres (TEMS), the choice of crosslinker significantly impacts the onset temperature of expansion (Tonset) and the expansion ratio. A study comparing crosslinkers found that 1,4-butanediol divinyl ether (BDDVE) provides a lower expansion ratio than 1,4-butanediol dimethacrylate (BDDMA) but can be used in combination with BDDMA to increase Tonset, enabling high-temperature expansion applications [1].

Thermally expandable microspheres Crosslinker comparison Expansion onset temperature

Copolymer Bead Aminolysis

Copolymer beads synthesized from methyl acrylate and 1,4-bis(vinyloxy)-butane were subjected to aminolysis with hexamethylenediamine or aminoalcohols, demonstrating that the ester groups of the copolymer were substituted [1]. This reactivity contrasts with other divinyl ethers where the spacer chain structure may hinder or alter the accessibility of functional groups for post-polymerization modification.

Copolymer beads Aminolysis Polymer functionalization

Recyclable Polyurethanes from Acetal Polyols

1,4-Butanediol divinyl ether reacts with 1,4-butanediol (B14) in a solvent-free process to yield an acetal-containing polyol, which can then be reacted with 4,4′-MDI to produce recyclable thermoplastic polyurethanes . This pathway leverages the vinyl ether functionality for acid-catalyzed acetal formation, a reactivity profile distinct from other crosslinkers like BDDE (which reacts via epoxide ring-opening under basic conditions) or BDDMA (which undergoes radical polymerization).

Recyclable polyurethanes Acetal-containing polyols Solvent-free synthesis

1,4-Bis(vinyloxy)-butane Applications


Soluble Linear Poly(vinyl ether) Synthesis

1,4-Bis(vinyloxy)-butane is the preferred monomer when the goal is to synthesize soluble, linear polymers without gelation. The quantitative yield of soluble polymer, as demonstrated by Hashimoto et al. [1], makes it superior to analogs like 1,4-bis[(2-vinyloxy)ethoxy]butane, which undergoes premature crosslinking. This scenario is ideal for creating well-defined polymer architectures for advanced materials research, rheology modifiers, or reactive oligomers.

Proton Exchange Membranes for DMFCs

When crosslinking SPEEK membranes for DMFCs, 1,4-butanediol divinyl ether (BDVE) at a 9:1 ratio with TAIC delivers a unique performance profile: maintaining high proton conductivity (~0.1 S/cm) while reducing methanol permeability by 30-50% [1]. This quantifiable improvement in selectivity makes BDVE a strategic component for enhancing fuel cell efficiency and durability. This scenario is directly supported by the cross-study comparable evidence in Section 3.

High-Temperature TEMS via Co-Crosslinking

For TEMS applications requiring expansion at elevated temperatures, 1,4-butanediol divinyl ether (BDDVE) should be used in combination with 1,4-butanediol dimethacrylate (BDDMA). This combination increases the onset temperature of expansion (Tonset) compared to BDDMA alone [1]. This scenario is derived from the direct head-to-head comparison in Section 3 and addresses the need for tailored thermal expansion profiles in automotive underbody coatings, lightweight fillers, and controlled release applications.

Functionalizable Beads for Chromatography and Synthesis

Copolymer beads prepared from methyl acrylate and 1,4-bis(vinyloxy)-butane offer a platform for post-polymerization modification via aminolysis, as demonstrated by the successful substitution of ester groups with hexamethylenediamine or aminoalcohols [1]. This scenario is supported by class-level inference in Section 3 and highlights the compound's utility in creating tailored stationary phases for chromatography or functional supports for solid-phase peptide synthesis.

Recyclable TPUs via Acetal Linkages

1,4-Butanediol divinyl ether enables the solvent-free synthesis of acetal-containing polyols, which can be incorporated into thermoplastic polyurethanes (TPUs) to create materials that are recyclable under acidic conditions [1]. This scenario, based on class-level inference in Section 3, addresses the growing industrial demand for sustainable polymer materials with designed end-of-life options, setting this compound apart from traditional crosslinkers.

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